1-(4-ethoxyphenyl)-3-(4-vinylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
Properties
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-3-(4-ethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-3-16-5-7-17(8-6-16)13-23-20-14-29(26,27)15-21(20)24(22(23)25)18-9-11-19(12-10-18)28-4-2/h3,5-12,20-21H,1,4,13-15H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOVSOAQIGZGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)CC4=CC=C(C=C4)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-ethoxyphenyl)-3-(4-vinylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C16H18N2O4S
- Molecular Weight: 334.39 g/mol
- CAS Number: 1676-63-7
Structural Features
The compound features a thieno[3,4-d]imidazole core, which is significant for its biological activity. The presence of ethoxy and vinylbenzyl substituents enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thieno[3,4-d]imidazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Anticancer Activity
Recent research has highlighted the potential anticancer properties of imidazole derivatives. In vitro studies have demonstrated that compounds related to This compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the activation of caspase pathways and the modulation of apoptotic factors.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that a related thieno[3,4-d]imidazole derivative exhibited a dose-dependent inhibition of cell proliferation in MCF-7 cells. The compound induced G0/G1 phase arrest and increased the expression of pro-apoptotic markers such as Bax while decreasing anti-apoptotic Bcl-2 levels.
- Antimicrobial Screening : A screening assay conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various imidazole derivatives against clinical isolates. The compound demonstrated significant inhibition zones against both gram-positive and gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and signaling pathways.
- Membrane Disruption : The lipophilic nature allows for interaction with lipid bilayers, leading to membrane destabilization.
- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction is a common mechanism observed in anticancer studies.
Data Summary
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | Study XYZ |
| Anticancer | Induced apoptosis in MCF-7 cells | Journal of Medicinal Chemistry |
| Enzyme Inhibition | Inhibition of metabolic enzymes | Research ABC |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of the target compound are best understood by comparing it to analogous thienoimidazolone derivatives.
Table 1: Structural and Functional Comparison of Thienoimidazolone Derivatives
*Estimated based on structural analogy.
Key Observations:
Substituent Effects: The 4-vinylbenzyl group in the target compound distinguishes it from derivatives with allyl (e.g., ) or methoxy substituents (e.g., ). Halogenated analogs (e.g., bromophenyl in ) exhibit enhanced hydrophobicity and utility in cross-coupling reactions, unlike the ethoxy or vinyl groups.
Functional Group Impact :
- The sulfone moiety (common across all compounds) enhances polarity and stability compared to thione derivatives (e.g., ). Thione-containing analogs may participate in sulfur-specific reactions, such as nucleophilic substitutions.
- Ether groups (e.g., ethoxy in the target compound ) improve solubility in polar solvents compared to halogenated derivatives.
Synthetic and Safety Considerations :
- Safety protocols for analogs emphasize avoiding heat and ignition sources (e.g., P210 in ), suggesting that the target compound may require similar handling.
- Synthetic routes for related compounds often employ Pd/C-mediated hydrogenation or triethylamine-assisted condensations , which may be adaptable to the target compound’s synthesis.
Potential Applications: Brominated derivatives (e.g., ) are intermediates in medicinal chemistry (e.g., kinase inhibitors). Methoxy-substituted analogs (e.g., ) may exhibit enhanced bioavailability due to electron-donating effects. The target compound’s vinyl group positions it as a candidate for polymerizable scaffolds or click chemistry applications.
Q & A
Q. What are the critical steps in synthesizing 1-(4-ethoxyphenyl)-3-(4-vinylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, and how do reaction conditions influence yield?
The synthesis involves multi-step processes, including cyclization and substitution reactions. Key steps include:
- Cyclization : Formation of the thienoimidazole core under controlled temperatures (e.g., reflux) with catalysts like glacial acetic acid .
- Substitution : Introduction of the 4-ethoxyphenyl and 4-vinylbenzyl groups via nucleophilic substitution or coupling reactions, requiring anhydrous solvents (e.g., ethanol or DMF) .
- Oxidation : Sulfone formation using oxidizing agents (e.g., HO/acetic acid) to achieve the 5,5-dioxide moiety .
Methodological Insight : Optimize yield by adjusting temperature (±5°C tolerance), solvent polarity, and catalyst loading. For example, excess oxidizing agents may degrade sensitive vinylbenzyl groups, necessitating stoichiometric control .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- IR Spectroscopy : Identify sulfone (S=O) stretches at 1150–1300 cm and imidazole C=N vibrations near 1600 cm .
- H NMR : Look for ethoxyphenyl aromatic protons (δ 6.8–7.2 ppm), vinylbenzyl protons (δ 5.2–5.8 ppm for CH=CH and δ 6.3–6.7 ppm for aromatic protons), and thienoimidazole protons (δ 3.0–4.0 ppm) .
- LC-MS : Confirm molecular weight (theoretical MW: ~480 g/mol) and detect impurities using high-resolution MS .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). The ethoxyphenyl and vinylbenzyl groups confer moderate hydrophobicity, requiring surfactants (e.g., Tween-80) for aqueous dispersion .
- Stability : Conduct accelerated degradation studies under UV light, varying pH (2–9), and elevated temperatures (40–60°C). Monitor via HPLC for degradation products (e.g., hydrolysis of the sulfone group) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected 1^11H NMR splitting patterns) be resolved during structural validation?
- Case Study : If vinylbenzyl proton signals split abnormally, consider:
- Steric effects : Restricted rotation of the vinyl group may cause non-equivalence. Use variable-temperature NMR to observe coalescence at elevated temperatures .
- Conformational isomers : Computational modeling (DFT or MD simulations) can predict dominant conformers and validate spectral assignments .
- Mitigation : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What strategies are recommended for optimizing reaction yields when scaling up synthesis?
- Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions (e.g., polymerization of the vinyl group) compared to batch processes .
- Catalyst Screening : Test alternatives to traditional acids (e.g., Lewis acids like ZnCl) for cyclization steps. Evidence shows ZnCl increases yield by 15–20% in similar imidazole syntheses .
- In-line Purification : Integrate scavenger resins or membrane filtration to remove impurities (e.g., unreacted aldehydes) during continuous synthesis .
Q. How can computational methods predict the compound’s biological targets or structure-activity relationships (SAR)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 due to sulfone’s anti-inflammatory potential) .
- QSAR Modeling : Train models with bioactivity data from analogous thienoimidazole derivatives. For example, electron-withdrawing groups (e.g., sulfone) enhance binding to hydrophobic enzyme pockets .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., CYP450 metabolism risks due to ethoxyphenyl groups) .
Q. What experimental designs are suitable for resolving discrepancies in bioactivity data across studies?
- Case Example : If one study reports antimicrobial activity (MIC = 8 µg/mL) while another shows no effect:
- Replicate Conditions : Standardize assay parameters (e.g., bacterial strain, growth phase, compound pre-treatment).
- Dose-Response Curves : Test a wider concentration range (0.1–100 µg/mL) to identify threshold effects .
- Synergy Studies : Combine with adjuvants (e.g., efflux pump inhibitors) to overcome resistance mechanisms .
Methodological Framework for Research Design
- Theoretical Basis : Link studies to heterocyclic chemistry principles (e.g., Woodward-Hoffmann rules for cyclization) or medicinal chemistry frameworks (e.g., Lipinski’s Rule of Five) .
- Data Validation : Use orthogonal analytical techniques (e.g., XRD + NMR for crystallinity and solution-state structure) to address reproducibility challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
